molecular formula C13H10BrN3O2 B2487896 (Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide CAS No. 425616-85-9

(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide

Cat. No. B2487896
CAS RN: 425616-85-9
M. Wt: 320.146
InChI Key: AUCOKWKWRCSSJX-UHFFFAOYSA-N
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Description

Research on coordination compounds, including those involving picoline and bromobenzoyl derivatives, has been extensive due to their interesting chemical and physical properties. These compounds find applications in various fields, including catalysis, material science, and medicinal chemistry. The studies detailed below focus on the synthesis, molecular structure, and properties of complexes that are somewhat related to "(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide".

Synthesis Analysis

Synthesis of complexes involving picoline and bromobenzoyl derivatives typically involves the reaction of metal salts with ligands in appropriate solvents. For example, the reaction of hydrated copper(II) 3-chloro/bromobenzoates with β/γ-picoline in a methanol:water mixture yielded monomeric complexes with significant antibacterial activity (Sharma et al., 2016).

Molecular Structure Analysis

Crystallographic investigations of these complexes reveal monomeric structures, contrasting with polymeric structures seen in similar complexes. The stabilization of crystal lattices involves various non-covalent interactions such as O–H⋯O, C–H⋯O, C–H⋯π, and anion ⋯π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

These complexes have shown significant antibacterial activity against both gram-negative and gram-positive bacteria, indicating their potential for therapeutic applications. The coordination chemistry plays a crucial role in determining the reactivity and stability of these compounds (Sharma et al., 2016).

Physical Properties Analysis

The complexes synthesized exhibit unique physical properties, including luminescence and thermal stability. These properties are heavily influenced by the molecular structure and the nature of ligands and metal ions involved in the complex.

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, oxidation states, and catalytic activities, are determined by the electronic structure of the complexes and the nature of the ligands involved. For example, palladium complexes with picoline-functionalized benzimidazolium salts show catalytic activity in Heck-type coupling reactions (Jahnke et al., 2009).

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-10-5-3-4-9(8-10)13(18)19-17-12(15)11-6-1-2-7-16-11/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCOKWKWRCSSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977706
Record name N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide

CAS RN

6211-34-3
Record name N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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